molecular formula C13H9ClO2 B601707 Fenofibrate Impurity 1 CAS No. 2985-79-7

Fenofibrate Impurity 1

Cat. No.: B601707
CAS No.: 2985-79-7
M. Wt: 232.67
InChI Key:
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Description

Fenofibrate Impurity 1, also known as (2-Chlorophenyl) (4-hydroxyphenyl)methanone or 4- (2-chlorobenzoyl) phenol [2-CBP], is a compound with the molecular formula C13H9ClO2 and a molecular weight of 232.7 . It is an impurity of Fenofibrate, a drug mainly used to reduce cholesterol levels in patients at risk of cardiovascular disease .


Synthesis Analysis

The synthesis of Fenofibrate and its impurities has been studied extensively. In one study, eight process-related impurities of Fenofibrate were synthesized and characterized . The synthesis of Fenofibrate can be achieved by the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate . Another method involves reacting a metal salt of fenofibric acid with an isopropyl halide .


Molecular Structure Analysis

The molecular structure of this compound involves interactions at the molecular level between two molecules in the context of their crystal packing . This understanding is crucial for designing new solids with improved physicochemical properties .


Chemical Reactions Analysis

Impurity profiling aims at identifying and quantifying specific components present at low levels, usually less than 1%, ideally lower than 0.1%. These impurities are unwanted residuals that form during or after the course of the reaction . The identification of these impurities is useful for quality control in the manufacture of Fenofibrate .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.66 . Its infrared (IR) spectrum shows peaks at 3093-2555 (aliphatic-H), 1678 (ketone), 1483 (aliphatic-H bending), 736, 725, and 686 (substituted benzene). Its 1H-NMR (CDCl3) spectrum shows peaks at 7.70-7.66 (dd, 4H), 7.46-7.44 (dd, 2H), 6.92-6.89 (dd, 2H) .

Scientific Research Applications

1. Analytical Methods for Assessing Impurities

  • Fenofibrate raw materials are analyzed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) methods to assess drug content and related compounds. These methods can resolve known and unknown impurities from the drug, which are crucial for ensuring drug quality and safety (Lacroix et al., 1998).

2. Pharmaceutical Formulation and Drug Delivery

  • A study on fenofibrate impregnation in mesoporous silica using supercritical carbon dioxide explored enhancing drug loading and reducing drug crystallinity. This technique improves the drug's dissolution rate and bioavailability, crucial for poorly water-soluble drugs like fenofibrate (Bouledjouidja et al., 2016).

3. Continuous Crystallization Techniques

  • Novel techniques like dynamic film-based solution layer crystallization, termed “filtration-avoidance,” have been explored for fenofibrate to improve purity and yield in the manufacturing process. This method can be crucial for API manufacturing, offering potential industrial applications for continuous separation processes (Yazdanpanah et al., 2016).

4. Stability Indicating Methods

  • Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for simultaneous determination of fenofibrate and its degradation products. Such methods are vital for ensuring the stability and efficacy of pharmaceutical formulations (Kadav & Vora, 2008).

5. Drug Delivery Systems

  • Research into self-microemulsifying drug delivery systems (SMEDDS) for fenofibrate aims to improve its bioavailability. These systems can significantly enhance the dissolution rate of fenofibrate, which is essential for achieving the desired therapeutic effect (Patel & Vavia, 2007).

6. Nanoparticle-Based Drug Delivery

  • Studies have focused on developing nanoparticle-based drug delivery systems, like sericin/poly(ethylcyanoacrylate) nanospheres, to enhance the oral bioefficacy of fenofibrate. These innovative approaches can significantly improve the drug's water solubility and dissolution rate (Parisi et al., 2015).

Mechanism of Action

Target of Action

Fenofibrate Impurity 1, like Fenofibrate, primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and xenobiotic metabolism .

Mode of Action

This compound, upon administration, is likely to interact with its target, PPARα, similar to Fenofibrate. The compound binds to PPARα, forming a heterodimer complex with the retinoid X receptor (RXR) . This complex then binds to peroxisome proliferator response elements (PPREs) in target genes, leading to transcriptional activation of these genes . This interaction results in changes in the expression of genes involved in lipid metabolism, inflammation, and xenobiotic metabolism .

Biochemical Pathways

The activation of PPARα by this compound affects several biochemical pathways. One key pathway is the PPARα/PGC-1α signaling pathway . Activation of this pathway promotes mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation in the liver . It also enhances mitochondrial biosynthesis and ATP production .

Pharmacokinetics

Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed . Its absorption can be increased after food consumption . Once absorbed, Fenofibrate is rapidly converted to fenofibric acid, the active moiety, by tissue and plasma esterases .

Result of Action

The activation of PPARα by this compound leads to molecular and cellular effects that influence lipid metabolism. It reduces apoptosis caused by high glucose and severely interferes with cell proliferation . It also reduces the intracellular accumulation of lipids and oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly increase the absorption of Fenofibrate, thereby potentially enhancing the bioavailability of this compound . Furthermore, the compound’s lipophilic nature suggests that it may be more stable and effective in lipid-rich environments .

Safety and Hazards

Fenofibrate Impurity 1 may be harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure and may cause long-lasting harmful effects to aquatic life .

Future Directions

The future directions for Fenofibrate Impurity 1 could involve further studies on its synthesis, characterization, and potential applications. The development of reference standards for Fenofibrate and its impurities is ongoing, which will aid in the quality control and manufacture of Fenofibrate .

Biochemical Analysis

Biochemical Properties

Fenofibrate Impurity 1, like Fenofibrate, is highly lipophilic and virtually insoluble in water . It’s poorly absorbed, and its bioavailability can be maximized when coadministered with meals

Cellular Effects

Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways . It’s possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Fenofibrate is known to up-regulate the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation of liver . This compound may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways over time .

Dosage Effects in Animal Models

Fenofibrate has been shown to significantly decrease hepatic steatosis, inflammation, and fibrosis in both therapeutic and preventive models .

Metabolic Pathways

Fenofibrate is known to enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed .

Subcellular Localization

Fenofibrate is known to be highly lipophilic, suggesting that it may localize to lipid-rich areas of the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fenofibrate Impurity 1 involves a series of reactions starting from commercially available starting materials. The key steps involve the protection and deprotection of functional groups, as well as oxidation and reduction reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium carbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the carbonyl group in ethyl acetoacetate with acetic anhydride and acetic acid to form the corresponding acetyl derivative.", "Step 2: Condensation of 4-chlorobenzaldehyde with the acetyl derivative of ethyl acetoacetate in the presence of methylamine to form an enamine intermediate.", "Step 3: Reduction of the enamine intermediate with sodium borohydride in the presence of hydrochloric acid to form the corresponding amine derivative.", "Step 4: Deprotection of the carbonyl group in the amine derivative with sulfuric acid to form the corresponding carboxylic acid.", "Step 5: Oxidation of the carboxylic acid with sodium nitrite and sulfuric acid to form the corresponding nitro compound.", "Step 6: Reduction of the nitro compound with sodium borohydride in the presence of sodium hydroxide to form Fenofibrate Impurity 1.", "Step 7: Purification of the product by recrystallization from a suitable solvent." ] }

CAS No.

2985-79-7

Molecular Formula

C13H9ClO2

Molecular Weight

232.67

Appearance

White to pale yellow solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4-chlorophenyl)(2-hydroxyphenyl)methanone; 

Origin of Product

United States

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